molecular formula C8H19Cl2NOSi2 B11846384 N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide CAS No. 67519-71-5

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide

Cat. No.: B11846384
CAS No.: 67519-71-5
M. Wt: 272.32 g/mol
InChI Key: MNUCHHPNVJXEPG-UHFFFAOYSA-N
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Description

N,N-Bis((chlorodimethylsilyl)methyl)acetamide is an organosilicon compound with the molecular formula C6H16Cl2Si2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless liquid that is sensitive to moisture and reacts rapidly with water and other protic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis((chlorodimethylsilyl)methyl)acetamide can be synthesized through the reaction of acetamide with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{MeC(O)NH2} + 2 \text{ClSiMe2CH2Cl} + 2 \text{Et3N} \rightarrow \text{MeC(OSiMe2Cl)NSiMe2Cl} + 2 \text{Et3NHCl} ] The reaction is carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the chlorosilane groups.

Industrial Production Methods

On an industrial scale, the production of N,N-Bis((chlorodimethylsilyl)methyl)acetamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((chlorodimethylsilyl)methyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosilane groups can be substituted with other nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: The compound reacts rapidly with water to form silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form polysiloxanes.

Common Reagents and Conditions

    Alcohols: React with N,N-Bis((chlorodimethylsilyl)methyl)acetamide to form trimethylsilyl ethers.

    Amines: Can replace the chlorosilane groups to form silylamines.

    Water: Causes hydrolysis, leading to the formation of silanols and hydrochloric acid.

Major Products Formed

    Trimethylsilyl Ethers: Formed from the reaction with alcohols.

    Silylamines: Formed from the reaction with amines.

    Silanols: Formed from hydrolysis.

Scientific Research Applications

N,N-Bis((chlorodimethylsilyl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a protecting reagent for primary amines and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,N-Bis((chlorodimethylsilyl)methyl)acetamide involves the formation of strong Si-O or Si-N bonds with nucleophiles. The chlorosilane groups are highly reactive and can easily be replaced by other nucleophiles, leading to the formation of stable organosilicon compounds. The compound’s reactivity is primarily due to the electrophilic nature of the silicon atoms, which facilitates nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    N,O-Bis(trimethylsilyl)acetamide: Another organosilicon compound used for similar purposes but with different reactivity and stability.

    N,N-Bis(trimethylsilyl)urea: Used as a protecting reagent and has similar applications in organic synthesis.

Uniqueness

N,N-Bis((chlorodimethylsilyl)methyl)acetamide is unique due to its dual chlorosilane groups, which provide higher reactivity and versatility in chemical reactions compared to other similar compounds. Its ability to form stable Si-O and Si-N bonds makes it particularly valuable in the synthesis of complex organosilicon compounds.

Properties

CAS No.

67519-71-5

Molecular Formula

C8H19Cl2NOSi2

Molecular Weight

272.32 g/mol

IUPAC Name

N,N-bis[[chloro(dimethyl)silyl]methyl]acetamide

InChI

InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(6-13(2,3)9)7-14(4,5)10/h6-7H2,1-5H3

InChI Key

MNUCHHPNVJXEPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C[Si](C)(C)Cl)C[Si](C)(C)Cl

Origin of Product

United States

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